

# Initial Investigations into Avibactam Resistance: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Avibactam |
| Cat. No.:      | B1665839  |

[Get Quote](#)

## Introduction

Ceftazidime-**avibactam** (CZA) has emerged as a critical therapeutic option for infections caused by carbapenem-resistant Enterobacteriales (CRE), particularly those producing *Klebsiella pneumoniae* carbapenemase (KPC).<sup>[1][2]</sup> **Avibactam**, a novel non-β-lactam β-lactamase inhibitor, effectively neutralizes a broad range of β-lactamases, including class A (like KPC and CTX-M), class C, and some class D enzymes.<sup>[1][3][4]</sup> However, the increasing clinical use of CZA has been met with the emergence of resistance, posing a significant threat to its long-term efficacy.<sup>[1][5]</sup> Understanding the molecular underpinnings of this resistance is paramount for the development of effective surveillance strategies, novel diagnostics, and next-generation therapeutics.

This in-depth technical guide provides a comprehensive overview of the core mechanisms of **Avibactam** resistance and outlines detailed, field-proven methodologies for their initial investigation. It is designed for researchers, scientists, and drug development professionals actively engaged in the study of antimicrobial resistance.

## Core Mechanisms of Avibactam Resistance

Resistance to ceftazidime-**avibactam** is primarily driven by a few key molecular mechanisms, often acting in concert to achieve clinically significant levels of resistance. These can be broadly categorized as enzymatic modifications, alterations in drug influx and efflux, and target protein modifications.

## Enzymatic Modifications: The Evolution of $\beta$ -Lactamases

The most prevalent mechanism of CZA resistance involves mutations within the genes encoding  $\beta$ -lactamase enzymes, particularly blaKPC.[6][7] These mutations often occur in the  $\Omega$ -loop of the KPC enzyme, a critical region for **avibactam** binding.[3][8][9]

- **Klebsiella pneumoniae Carbapenemase (KPC) Variants:** Numerous variants of KPC have been identified that confer resistance to CZA.[7][10] The D179Y substitution in KPC-2 and KPC-3 is a well-characterized mutation that reduces the inhibitory activity of **avibactam** while often restoring susceptibility to carbapenems.[8][9] Other mutations and deletions within the  $\Omega$ -loop have also been described.[8][10][11] The evolution of these variants is a dynamic process, with different mutations arising under therapeutic pressure.[12][13]
- **CTX-M Family  $\beta$ -Lactamases:** While generally susceptible to **avibactam**, mutations in CTX-M enzymes, such as CTX-M-14 and CTX-M-15, can also lead to CZA resistance.[4][14] For instance, a P170S substitution in CTX-M-14 has been associated with elevated CZA minimum inhibitory concentrations (MICs).[4][15]
- **Other  $\beta$ -Lactamases:** Resistance can also be mediated by other  $\beta$ -lactamases, such as OXA-48 variants and certain PER and GES type ESBLs, which exhibit weaker inhibition by **avibactam**.[3][5]

## Alterations in Membrane Permeability: Porins and Efflux Pumps

Changes in the bacterial outer membrane that limit the intracellular concentration of CZA are another significant resistance strategy.[6][16]

- **Porin Loss or Modification:** Decreased expression or mutations in the genes encoding major outer membrane porins, such as OmpK35 and OmpK36 in *K. pneumoniae*, can significantly increase the MIC for CZA.[6][12] This is often a contributing factor in combination with enzymatic resistance mechanisms.[6][9]
- **Overexpression of Efflux Pumps:** The upregulation of efflux pump systems, particularly the AcrAB-TolC system, can actively expel ceftazidime from the bacterial cell, thereby reducing

its effective concentration at the target site.[6][17][18][19] This mechanism often works in synergy with porin loss and enzymatic resistance.[6][18][19]

## Target Protein Modifications

While less common, mutations in penicillin-binding proteins (PBPs), the ultimate target of ceftazidime, have also been reported to contribute to CZA resistance.[5][17] For example, insertions in PBP3 have been identified in CZA-resistant *E. coli* isolates.[17][20]

## Increased Gene Expression

An increased copy number of the blaKPC gene, often due to transposition events, can lead to higher levels of KPC enzyme production, overwhelming the inhibitory effect of **avibactam**.[1][12][18][19]

## A Framework for Investigating Avibactam Resistance

A systematic approach is crucial for elucidating the mechanisms of **Avibactam** resistance in a clinical or research setting. The following workflow outlines the key experimental stages, from initial phenotypic characterization to in-depth molecular analysis.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [contagionlive.com](http://contagionlive.com) [contagionlive.com]
- 2. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 3. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 4. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 5. [francis-press.com](http://francis-press.com) [francis-press.com]
- 6. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 8. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 9. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 10. Klebsiella pneumoniae Carbapenemase Variants Resistant to Ceftazidime-Avibactam: an Evolutionary Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KPC variants conferring resistance to ceftazidime-avibactam in Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution of ceftazidime-avibactam resistance driven by variation in bla KPC-2 to bla KPC-190 during treatment of ST11-K64 hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic evolution of ceftazidime-avibactam resistance due to interchanges between blaKPC-2 and blaKPC-145 during treatment of Klebsiella pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination of Amino Acid Substitutions Leading to CTX-M-15-Mediated Resistance to the Ceftazidime-Avibactam Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [biorxiv.org](http://biorxiv.org) [biorxiv.org]

- 16. Antibiotic Resistance in *Klebsiella pneumoniae* and Related Enterobacterales: Molecular Mechanisms, Mobile Elements, and Therapeutic Challenges | MDPI [mdpi.com]
- 17. Mechanisms of ceftazidime/avibactam resistance in drug-naïve bacteraemic Enterobacterales strains without metallo-beta-lactamase production: Associated with ceftazidime impedance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resistance to Ceftazidime-Avibactam Is Due to Transposition of KPC in a Porin-Deficient Strain of *Klebsiella pneumoniae* with Increased Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resistance to Ceftazidime-Avibactam Is Due to Transposition of KPC in a Porin-Deficient Strain of *Klebsiella pneumoniae* with Increased Efflux Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Resistance to aztreonam-avibactam due to CTX-M-15 in the presence of penicillin-binding protein 3 with extra amino acids in *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Investigations into Avibactam Resistance: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665839#initial-investigations-into-avibactam-resistance>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)